N-(2,5-dimethoxyphenyl)benzamide

Description

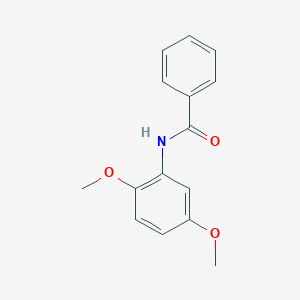

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSUMUIBCNKLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159197 | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-45-5 | |

| Record name | N-(2,5-Dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-dimethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Chemical Identity and Physical Properties

N-(2,5-dimethoxyphenyl)benzamide is a derivative of benzamide with a 2,5-dimethoxyphenyl substituent on the nitrogen atom. Its core chemical information is summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(2,5-dimethoxyphenyl)benzamide | |

| Synonyms | Not commonly available | |

| CAS Number | 135-45-5 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1] |

| Molecular Weight | 257.28 g/mol | |

| Melting Point | Data not available in searched sources | |

| Boiling Point | Data not available in searched sources | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, with limited solubility in water. |

Synthesis Protocol

The synthesis of N-(2,5-dimethoxyphenyl)benzamide can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Reaction Scheme

Figure 1: Synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Experimental Procedure

-

Dissolution of Amine: In a round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or acetone.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents) or an organic base like pyridine (2.0 equivalents) to the reaction mixture with stirring.

-

Addition of Acid Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

If an organic base was used, wash the reaction mixture with water to remove the pyridinium salt.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoyl and the dimethoxyphenyl rings, as well as singlets for the two methoxy groups and a broad singlet for the amide proton. The chemical shifts will be influenced by the electronic environment of each proton.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbons attached to the oxygen atoms of the methoxy groups appearing at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch | 3300 - 3500 (broad) |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1515 - 1570 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 257. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 2,5-dimethoxyphenylaminyl radical or related fragments.

Figure 2: Predicted mass fragmentation of the title compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the modulation of signaling pathways by N-(2,5-dimethoxyphenyl)benzamide. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules, including approved drugs with activities such as antiemetic, antipsychotic, and prokinetic agents. Furthermore, various substituted benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Given the structural similarity to other pharmacologically active compounds, N-(2,5-dimethoxyphenyl)benzamide could be a candidate for screening in various biological assays to explore its potential therapeutic applications. Future research could focus on its interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are common targets for benzamide-containing drugs.

Conclusion

This technical guide has consolidated the available information on N-(2,5-dimethoxyphenyl)benzamide. While fundamental identifiers are known, a significant portion of its physicochemical properties and a comprehensive set of experimental data remain to be formally documented in the scientific literature. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectroscopic data can guide its characterization. The absence of reported biological activity presents an open field for future research, where this compound could be explored for a variety of pharmacological effects based on the known activities of the broader benzamide class of molecules. Further experimental investigation is warranted to fully elucidate the properties and potential applications of N-(2,5-dimethoxyphenyl)benzamide.

References

A Technical Guide to the Solubility of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,5-dimethoxyphenyl)benzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental framework for determining its solubility in a range of common solvents. The provided protocols and data presentation formats are intended to serve as a foundational resource for researchers working with this compound.

Introduction: Understanding the Solubility of N-(2,5-dimethoxyphenyl)benzamide

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide. Its molecular structure, featuring a benzamide core with a dimethoxyphenyl substituent, suggests it is a relatively non-polar molecule. The presence of the amide group and the ether linkages introduce some capacity for hydrogen bonding, which may influence its solubility in polar solvents.

Based on the general principle of "like dissolves like," it is anticipated that N-(2,5-dimethoxyphenyl)benzamide will exhibit greater solubility in organic solvents of moderate to low polarity and limited solubility in highly polar solvents like water. The bulky aromatic rings contribute to a significant hydrophobic character, likely reducing its aqueous solubility. The amide group, while capable of hydrogen bonding, may have its influence diminished by the steric hindrance of the surrounding phenyl groups.

Predicting the precise solubility of a compound without experimental data is challenging. Therefore, the following sections provide a robust experimental protocol to systematically determine the solubility of N-(2,5-dimethoxyphenyl)benzamide in various solvents, which is crucial for applications in drug development, formulation, and chemical synthesis.

Predicted Solubility Profile

While experimental data is pending, a qualitative prediction of solubility in common solvents is presented below. This is based on the structural features of N-(2,5-dimethoxyphenyl)benzamide and general solubility principles for similar amide compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The molecule possesses some polar functional groups that may limit solubility in purely non-polar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds, which should facilitate the dissolution of the amide. |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol solvents can act as both hydrogen bond donors and acceptors, interacting with the amide and ether groups. However, the large non-polar regions may limit high solubility. |

| Aqueous | Water | Very Low | The significant hydrophobic character of the two aromatic rings is expected to make the compound poorly soluble in water. |

| Aqueous Acidic | Dilute HCl | Likely Low | The amide group is generally a very weak base and is unlikely to be protonated by dilute mineral acids to a significant extent to enhance solubility. |

| Aqueous Basic | Dilute NaOH | Likely Low | The amide N-H is very weakly acidic and is not expected to be deprotonated by dilute base to form a more soluble salt. |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the qualitative and quantitative determination of the solubility of N-(2,5-dimethoxyphenyl)benzamide.

Materials and Equipment

-

N-(2,5-dimethoxyphenyl)benzamide (high purity)

-

A range of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

-

Sample Preparation: Weigh approximately 10 mg of N-(2,5-dimethoxyphenyl)benzamide into a series of labeled glass vials.

-

Solvent Addition: Add 1 mL of the first test solvent to the vial.

-

Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Categorization: Classify the solubility based on the following criteria:

-

Freely Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Slightly Soluble: Only a small amount of the solid appears to have dissolved.

-

Insoluble: The solid appears largely undissolved.

-

-

Repeat: Repeat steps 2-5 for each solvent to be tested.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

-

Establish Analytical Method: Develop and validate an HPLC or UV-Vis spectrophotometry method for the quantitative analysis of N-(2,5-dimethoxyphenyl)benzamide. This includes preparing a calibration curve from standard solutions of known concentrations.

-

Sample Preparation: Add an excess amount of N-(2,5-dimethoxyphenyl)benzamide to a series of vials containing a known volume (e.g., 5 mL) of each test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (pre-saturated with the same solvent to avoid loss of analyte) into a clean vial.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Analyze the diluted sample using the pre-validated HPLC or UV-Vis method to determine the concentration of N-(2,5-dimethoxyphenyl)benzamide.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of N-(2,5-dimethoxyphenyl)benzamide at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | [Insert Data] | [Insert Data] |

| Methanol | 5.1 | [Insert Data] | [Insert Data] |

| Ethanol | 4.3 | [Insert Data] | [Insert Data] |

| Acetone | 5.1 | [Insert Data] | [Insert Data] |

| Dichloromethane | 3.1 | [Insert Data] | [Insert Data] |

| Tetrahydrofuran | 4.0 | [Insert Data] | [Insert Data] |

| Toluene | 2.4 | [Insert Data] | [Insert Data] |

| Hexane | 0.1 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide | 7.2 | [Insert Data] | [Insert Data] |

| Dimethylformamide | 6.4 | [Insert Data] | [Insert Data] |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a robust framework for researchers to experimentally determine and report the solubility of N-(2,5-dimethoxyphenyl)benzamide. Accurate solubility data is fundamental for the successful formulation and application of this compound in scientific and industrial settings.

Spectroscopic and Synthetic Profile of N-(2,5-dimethoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and characterization workflow for the chemical compound N-(2,5-dimethoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents a synthesized dataset based on the analysis of closely related analogs and established principles of organic spectroscopy. The experimental protocols provided are standardized methodologies applicable to the analysis of solid organic compounds.

Chemical Structure and Properties

N-(2,5-dimethoxyphenyl)benzamide is an amide derivative with the following molecular structure:

-

Molecular Formula: C₁₅H₁₅NO₃

-

Molecular Weight: 257.28 g/mol

-

IUPAC Name: N-(2,5-dimethoxyphenyl)benzamide

-

CAS Number: 34189-54-5

Synthesized Spectral Data

The following tables summarize the anticipated spectral data for N-(2,5-dimethoxyphenyl)benzamide. These values are predicted based on spectral data from analogous compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | -NH- |

| ~7.90 | d | 2H | Ar-H (ortho to C=O) |

| ~7.55-7.45 | m | 3H | Ar-H (meta, para to C=O) |

| ~8.10 | d | 1H | Ar-H (ortho to -NH) |

| ~6.90 | d | 1H | Ar-H (para to -OCH₃) |

| ~6.75 | dd | 1H | Ar-H (meta to both -OCH₃) |

| 3.85 | s | 3H | -OCH₃ |

| 3.80 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O |

| ~153.8 | Ar-C (-OCH₃) |

| ~142.5 | Ar-C (-OCH₃) |

| ~134.5 | Ar-C (ipso to C=O) |

| ~131.8 | Ar-C (para to C=O) |

| ~128.7 | Ar-C (meta to C=O) |

| ~127.5 | Ar-C (ipso to -NH) |

| ~127.0 | Ar-C (ortho to C=O) |

| ~114.0 | Ar-C |

| ~112.5 | Ar-C |

| ~109.8 | Ar-C |

| 56.4 | -OCH₃ |

| 55.8 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960, ~2840 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1220, ~1040 | Strong | C-O stretch (asymmetric & symmetric) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 257 | High | [M]⁺ (Molecular Ion) |

| 153 | Medium | [M - C₆H₅CO]⁺ |

| 122 | Medium | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above.

Synthesis of N-(2,5-dimethoxyphenyl)benzamide

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.

Materials and Reagents:

-

2,5-dimethoxyaniline

-

Benzoyl chloride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (1.1 eq) to the solution to act as a base.

-

Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified N-(2,5-dimethoxyphenyl)benzamide in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

Data Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Alternatively, for direct insertion probe analysis, a small amount of the solid sample can be used.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-(2,5-dimethoxyphenyl)benzamide.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Synthesis of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline. The core of this synthesis is the Schotten-Baumann reaction, a well-established method for the acylation of amines. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for the starting materials and the product. Furthermore, this guide includes visual representations of the synthetic pathway and a general experimental workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

N-(2,5-dimethoxyphenyl)benzamide is an aromatic amide that serves as a valuable building block in medicinal chemistry and materials science. The benzamide functional group is a common feature in many biologically active compounds. The 2,5-dimethoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule through its electronic and steric effects. The synthesis of this compound is a straightforward yet crucial process for researchers engaged in the development of novel chemical entities. The primary synthetic route involves the nucleophilic acyl substitution of benzoyl chloride with 2,5-dimethoxyaniline.

Reaction Mechanism and Pathway

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1] In this reaction, the nucleophilic amine (2,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

The general mechanism proceeds as follows:

-

The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

-

The intermediate collapses, expelling a chloride ion and forming a protonated amide.

-

A base, such as pyridine or sodium hydroxide, deprotonates the nitrogen atom, yielding the final N-(2,5-dimethoxyphenyl)benzamide product and the corresponding salt of the acid.

Caption: Reaction scheme for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 |

| Pyridine | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| 1 M Hydrochloric Acid | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |

3.2. Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (1.53 g, 10.0 mmol) in 30 mL of dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (1.2 mL, 15.0 mmol). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the reaction mixture over a period of 15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield pure N-(2,5-dimethoxyphenyl)benzamide as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the product.

| Property | Value |

| Chemical Formula | C₁₅H₁₅NO₃ |

| Molar Mass | 257.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 97-99 °C (literature value for a similar compound) |

| Theoretical Yield | 2.57 g (based on 10.0 mmol of 2,5-dimethoxyaniline) |

| Expected Yield | 85-95% |

4.1. Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.45 (s, 1H, NH), 7.90 (d, J = 7.6 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 2.8 Hz, 1H, Ar-H), 6.65 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.5, 153.5, 142.0, 135.0, 131.8, 128.8, 127.1, 120.5, 114.5, 112.0, 110.0, 56.0, 55.8. |

| IR (KBr, cm⁻¹) | 3340 (N-H stretch), 1650 (C=O stretch, Amide I), 1530 (N-H bend, Amide II), 1220, 1040 (C-O stretch).[2] |

Note: The spectroscopic data provided is based on typical values for similar benzanilide structures and may vary slightly based on experimental conditions and sample purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

Caption: General experimental workflow for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline and benzoyl chloride using the Schotten-Baumann reaction. The provided experimental protocol, along with the quantitative and spectroscopic data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The synthesis is characterized by its simplicity, high yield, and the ease of purification of the final product. This foundational knowledge is essential for the further exploration and application of this and related benzamide derivatives in various scientific disciplines.

References

An In-depth Technical Guide to the Formation of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2,5-dimethoxyphenyl)benzamide, a significant benzamide derivative. The document details the core reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Reaction Mechanism: The Schotten-Baumann Reaction

The formation of N-(2,5-dimethoxyphenyl)benzamide from 2,5-dimethoxyaniline and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[2][5] The mechanism is a nucleophilic acyl substitution.[1]

The key steps in the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][5]

-

Proton Transfer: A base present in the reaction mixture, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, removes a proton from the positively charged nitrogen atom.[2][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[3]

-

Neutralization: The base also serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, which prevents the protonation of the amine reactant.[2][6]

The overall reaction can be summarized as the reaction of 2,5-dimethoxyaniline with benzoyl chloride to yield N-(2,5-dimethoxyphenyl)benzamide and hydrochloric acid, which is neutralized by the base.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

Potential Biological Activities of N-(2,5-dimethoxyphenyl)benzamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-dimethoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. While direct and extensive research on this specific molecule is limited, analysis of structurally related compounds provides significant insights into its potential biological activities. This technical guide consolidates available data on analogous compounds to forecast the potential pharmacological profile of N-(2,5-dimethoxyphenyl)benzamide, focusing on its prospective anticancer, antimicrobial, anti-inflammatory, and neurological activities. This paper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by presenting inferred activities, potential mechanisms of action, and detailed experimental methodologies based on studies of similar molecular structures.

Introduction

Benzamides are a well-established class of compounds with a broad spectrum of pharmacological activities. The core structure, consisting of a benzene ring attached to an amide group, serves as a versatile scaffold for chemical modifications that can modulate its biological effects. The subject of this whitepaper, N-(2,5-dimethoxyphenyl)benzamide, features a benzoyl group connected to a 2,5-dimethoxyaniline moiety. The presence of the dimethoxyphenyl group is of particular interest, as this substitution pattern is found in a variety of biologically active molecules. This document will explore the potential therapeutic applications of N-(2,5-dimethoxyphenyl)benzamide by examining the established activities of structurally similar compounds.

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of structurally related compounds, N-(2,5-dimethoxyphenyl)benzamide is predicted to have potential applications in several therapeutic areas.

Anticancer Activity

Numerous N-substituted benzamide derivatives have demonstrated significant potential as antitumor agents. The proposed anticancer activity of N-(2,5-dimethoxyphenyl)benzamide is inferred from studies on related molecules that exhibit cytotoxicity against various cancer cell lines.

-

Inferred Mechanism of Action: A plausible mechanism for the anticancer effects of benzamide derivatives is the inhibition of histone deacetylases (HDACs).[1] Another potential pathway involves the modulation of protein-protein interactions, which is a known activity of 4-amino-N-(2,5-dimethoxyphenyl)benzamide.[2] Furthermore, some acrylamide-PABA analogs containing a trimethoxybenzamide moiety have shown cytotoxic activity, suggesting that substituted benzamides can interfere with critical cellular processes in cancer cells.[3]

A simplified logical workflow for investigating the potential anticancer activity is presented below.

Antimicrobial Activity

The benzamide scaffold is a common feature in compounds with antimicrobial properties.[4][5] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.

-

Inferred Mechanism of Action: The precise antimicrobial mechanism of benzamides can vary. For some derivatives, such as N'-Benzylidene-3,4-dimethoxybenzohydrazides, the activity is attributed to their ability to disrupt microbial growth and viability.[6] A novel benzamide from an endophytic Streptomyces species has also been identified with antimicrobial properties, suggesting that these compounds can be produced by natural sources and may have unique modes of action.[7]

Anti-inflammatory Activity

There is growing evidence to suggest that benzamide derivatives possess anti-inflammatory properties.

-

Inferred Mechanism of Action: A key proposed mechanism is the inhibition of the transcription factor NF-kappaB.[8] NF-kappaB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9] By inhibiting NF-kappaB, benzamides could potentially reduce the production of these inflammatory mediators.

The signaling pathway illustrating this proposed mechanism is depicted below.

Neurological Activity

The 2,5-dimethoxyphenyl moiety is a key structural feature in a class of psychoactive compounds known as phenethylamines (e.g., the 2C family) and N-benzylphenethylamines (NBOMes).[10][11] These molecules are potent agonists of serotonin receptors, particularly the 5-HT2A receptor, and are known for their hallucinogenic effects.[12]

-

Inferred Potential for Neurological Activity: While N-(2,5-dimethoxyphenyl)benzamide is structurally distinct from phenethylamines, the presence of the 2,5-dimethoxyphenyl group suggests a potential for interaction with neurological targets, including serotonin receptors. Further research would be required to determine if this compound exhibits any agonist or antagonist activity at these receptors and to characterize its overall central nervous system effects.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for N-(2,5-dimethoxyphenyl)benzamide is not available in the public domain. The following tables summarize data from structurally related compounds to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Related Benzamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamides | A549 (Lung) | 7.5 - 9.3 | [2] |

| HeLa (Cervical) | 9.3 - 11.1 | [2] | |

| MCF-7 (Breast) | 8.9 - 9.2 | [2] | |

| Acrylamide-PABA analogs | HepG2 (Liver) | 17.10 - 64.61 | [3] |

| MCF-7 (Breast) | 4.51 | [3] |

Table 2: Antimicrobial Activity of Related Benzamide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-Benzamide derivatives | B. subtilis | 6.25 | [4][5] |

| E. coli | 3.12 | [4][5] |

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of N-(2,5-dimethoxyphenyl)benzamide.

Synthesis of N-(2,5-dimethoxyphenyl)benzamide

A general and established method for the synthesis of benzamides involves the reaction of a benzoyl chloride with an appropriate aniline.

-

Procedure:

-

Dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable dry solvent (e.g., dioxane or dichloromethane) containing a base such as triethylamine (1 equivalent).

-

Stir the solution at room temperature for approximately 10 minutes.

-

Add benzoyl chloride (1 equivalent) dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate) to obtain pure N-(2,5-dimethoxyphenyl)benzamide.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

N-(2,5-dimethoxyphenyl)benzamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of N-(2,5-dimethoxyphenyl)benzamide and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value of the compound.

-

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

N-(2,5-dimethoxyphenyl)benzamide

-

Positive control antibiotic/antifungal

-

Resazurin or similar viability indicator

-

-

Procedure:

-

Prepare a serial dilution of N-(2,5-dimethoxyphenyl)benzamide in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no compound) and negative (no microorganism) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, add a viability indicator and observe for a color change.

-

The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

While direct experimental data on N-(2,5-dimethoxyphenyl)benzamide is scarce, the analysis of structurally related compounds strongly suggests its potential as a biologically active molecule with possible applications in oncology, infectious diseases, and inflammatory disorders. The presence of the 2,5-dimethoxyphenyl group also warrants investigation into its neurological effects.

Future research should focus on the synthesis and in-depth biological evaluation of N-(2,5-dimethoxyphenyl)benzamide. The experimental protocols outlined in this whitepaper provide a roadmap for such investigations. Determining the specific molecular targets and elucidating the precise mechanisms of action will be crucial for understanding its therapeutic potential and for guiding any future drug development efforts. The information presented herein serves as a valuable starting point for researchers interested in exploring the pharmacological profile of this and other related benzamide derivatives.

References

- 1. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scilit.com [scilit.com]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Unseen Scaffold: A Technical Guide to the History and Application of N-(2,5-dimethoxyphenyl)benzamide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on a Key Synthetic Intermediate

While not a household name in the annals of pharmacology, N-(2,5-dimethoxyphenyl)benzamide serves as a crucial, yet often unheralded, foundational scaffold in the synthesis of a diverse array of biologically active molecules. Its history is not one of a singular discovery but is woven into the development of numerous derivatives that have shown promise in treating a range of conditions, from inflammation to cancer. This technical guide provides a comprehensive overview of N-(2,5-dimethoxyphenyl)benzamide, detailing its synthesis, physicochemical properties, and its role as a key intermediate in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Data

The core structure of N-(2,5-dimethoxyphenyl)benzamide and its simple derivatives have been well-characterized. The following tables summarize key physicochemical and spectroscopic data for the parent compound and several of its substituted analogues, providing a valuable reference for researchers.

Table 1: Physicochemical Properties of N-(2,5-dimethoxyphenyl)benzamide and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| N-(2,5-dimethoxyphenyl)benzamide | C₁₅H₁₅NO₃ | 257.28 | 2.9 (Predicted) |

| N-(2,5-dimethoxyphenyl)-4-methylbenzamide[1] | C₁₆H₁₇NO₃ | 271.31 | 3.5 (Predicted) |

| N-(2,5-dimethoxyphenyl)-4-ethylbenzamide[2] | C₁₇H₁₉NO₃ | 285.34 | 4.0 (Predicted) |

| N-(2,5-dimethoxyphenyl)-3-methoxybenzamide[3][4][5] | C₁₆H₁₇NO₄ | 287.31 | 2.965 (Calculated) |

| N-(2,5-dimethoxyphenyl)-4-nitrobenzamide[6][7] | C₁₅H₁₄N₂O₅ | 302.28 | 3.1 (Predicted) |

| N-(2,5-dimethoxyphenyl)-2-methylbenzamide[8] | C₁₆H₁₇NO₃ | 271.32 | 3.5 (Predicted) |

Table 2: Spectroscopic Data for N-(2,5-dimethoxyphenyl)benzamide Derivatives

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Peaks (cm⁻¹) | Mass Spectrum (m/z) |

| N-(2,5-dimethoxyphenyl)-3-methoxybenzamide[3][4][5] | 3.8-4.0 (m, OCH₃), 6.8-7.8 (m, Ar-H) | 55-57 (OCH₃), 110-160 (Ar-C), ~165 (C=O) | ~3300 (N-H), ~1650 (C=O), ~1220 (C-O) | 287 (M⁺) |

| N-(2,5-dimethoxyphenyl)-4-nitrobenzamide[6][7] | 3.8-4.0 (m, OCH₃), 7.0-8.4 (m, Ar-H) | 55-57 (OCH₃), 110-150 (Ar-C), ~165 (C=O) | ~3300 (N-H), ~1650 (C=O), 1520, 1350 (NO₂) | 302 (M⁺) |

| N-(2,5-dimethoxyphenyl)-2-methylbenzamide[8] | ~2.5 (s, Ar-CH₃), 3.8-4.0 (m, OCH₃), 6.8-7.5 (m, Ar-H) | ~20 (Ar-CH₃), 55-57 (OCH₃), 110-140 (Ar-C), ~168 (C=O) | Not available | 271 (M⁺) |

Experimental Protocols

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is straightforward and can be achieved through several standard methods for amide bond formation. The most common approach is the acylation of 2,5-dimethoxyaniline with benzoyl chloride.

General Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol describes a typical procedure for the synthesis of the title compound.

Materials and Reagents:

-

2,5-dimethoxyaniline

-

Benzoyl chloride

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like DCM or THF.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure N-(2,5-dimethoxyphenyl)benzamide.

Caption: General synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Role as a Synthetic Intermediate and Biological Activities of Derivatives

The true significance of N-(2,5-dimethoxyphenyl)benzamide lies in its utility as a building block for more complex molecules with diverse pharmacological activities. The N-arylbenzamide scaffold allows for extensive chemical modifications to fine-tune biological activities.

Anti-inflammatory Agents: COX-2 Inhibitors

A notable application of this scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated for their anti-inflammatory potential.[9] Some of these compounds exhibited potent in vitro COX-2 inhibitory activity and significant in vivo anti-inflammatory effects in rat paw edema models.[9]

Anticancer Agents

The N-arylbenzamide structure is also a prominent feature in the design of anticancer agents. Derivatives have been investigated as inhibitors of various targets, including Leucine-rich repeat kinase 2 (LRRK2) and the STAT3 signaling pathway.[10][11] LRRK2 is a potential therapeutic target for Parkinson's disease, and certain N-arylbenzamide derivatives have shown potent inhibition of this kinase.[11]

The STAT3 signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is common in many cancers. N-arylbenzamide derivatives have been shown to inhibit this pathway by preventing the critical dimerization step of the STAT3 protein.[10]

Caption: Inhibition of STAT3 dimerization by N-arylbenzamide derivatives.

Antimicrobial and Other Activities

The versatility of the N-arylbenzamide scaffold extends to antimicrobial applications. Various derivatives have been synthesized and tested against different bacterial and fungal strains. Additionally, this structural motif has been explored for its potential in developing neuroprotective agents and modulators of ion channels.[10]

Conclusion

N-(2,5-dimethoxyphenyl)benzamide, while not a therapeutic agent in its own right, represents a cornerstone in the edifice of modern medicinal chemistry. Its straightforward synthesis and the chemical tractability of its structure have made it an invaluable starting point for the development of a multitude of pharmacologically active compounds. The diverse biological activities exhibited by its derivatives, from anti-inflammatory and anticancer to antimicrobial effects, underscore the enduring importance of this "unseen scaffold." For drug development professionals, the N-arylbenzamide core, and specifically the N-(2,5-dimethoxyphenyl)benzamide framework, remains a fertile ground for the discovery of novel therapeutics.

References

- 1. Benzamide, N-(2,5-dimethoxyphenyl)-4-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzamide, N-(2,5-dimethoxyphenyl)-4-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzamide, N-(2,5-dimethoxyphenyl)-3-methoxy- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzamide, N-(2,5-dimethoxyphenyl)-3-methoxy- [webbook.nist.gov]

- 5. Benzamide, N-(2,5-dimethoxyphenyl)-3-methoxy- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Benzamide, N-(2,5-dimethoxyphenyl)-4-nitro- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2,5-dimethoxyphenyl)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs, a class of compounds with significant pharmacological interest. The document covers their synthesis, structure-activity relationships (SAR), and interactions with key biological targets, particularly serotonin receptors. The information is presented to facilitate further research and development in this area.

Core Structure and Therapeutic Potential

N-(2,5-dimethoxyphenyl)benzamide derivatives are characterized by a central benzamide scaffold with a 2,5-dimethoxyphenyl group attached to the amide nitrogen. This core structure has been explored for its interaction with various biological targets, leading to a range of potential therapeutic applications. Notably, these compounds have been investigated as:

-

Serotonin 5-HT2A Receptor Agonists and Antagonists: The 2,5-dimethoxyphenyl moiety is a well-known pharmacophore for 5-HT2A receptor ligands.[1][2] Modifications to the benzamide portion can modulate the affinity and efficacy at this receptor, leading to potential treatments for psychiatric disorders like schizophrenia and depression.[3][4][5] The N-benzyl phenethylamine class of compounds, which share structural similarities, are potent 5-HT2A receptor agonists.[6]

-

Anti-inflammatory Agents: Certain derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

-

Antiviral Agents: Some N-phenylbenzamide derivatives have shown inhibitory activity against enterovirus 71.[8]

-

Anticonvulsants: The broader class of benzamide derivatives has been explored for anticonvulsant properties.

-

Antimicrobial Agents: N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized as potential antimicrobial agents.[9][10]

-

Antitumor Agents: N-substituted benzamide derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines.[11]

The versatility of the benzamide scaffold allows for a wide range of chemical modifications, making it an attractive starting point for drug discovery programs.[12]

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs typically involves the coupling of a substituted benzoic acid with a corresponding aniline or amine.

Protocol 1: Synthesis of N-phenylbenzamide Derivatives via Amide Coupling [8]

This method is suitable for the synthesis of a variety of N-phenylbenzamide derivatives.

-

Activation of Carboxylic Acid: Dissolve the substituted benzoic acid (1.20 mmol) in dichloromethane (CH2Cl2, 20 mL). Add N,N'-diisopropylcarbodiimide (DIC, 1.82 mmol) and N-hydroxybenzotriazole (HOBt, 1.82 mmol) to the solution. Stir the resulting mixture for 30 minutes at room temperature.

-

Amide Bond Formation: Add the desired substituted amine (1.68 mmol) to the reaction mixture.

-

Reaction Monitoring and Quenching: Stir the reaction for approximately 12 hours. Quench the reaction by adding 0.5 N sodium hydroxide (NaOH) solution (20 mL).

-

Work-up and Purification: Separate the organic layer and wash it successively with dilute hydrochloric acid (10%, 30 mL) and brine (30 mL). The crude product can then be purified using appropriate chromatographic techniques.

Protocol 2: Synthesis of 4-aryl-substituted 2,5-dimethoxyphenethylamines via Suzuki Coupling [2]

This protocol describes the introduction of an aryl moiety at the 4-position of the 2,5-dimethoxyphenyl ring.

-

Suzuki Coupling: A mixture of N-Boc-protected 2-(2,5-dimethoxy-4-iodophenyl)ethylamine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.

-

Deprotection: The N-Boc protecting group is removed from the product of the Suzuki coupling, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the final 4-aryl-substituted 2,5-dimethoxyphenethylamine.

Characterization Techniques: The synthesized compounds are typically characterized using a combination of spectroscopic and analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compounds.[13][14][15]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.[11]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl.[13][14]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compounds.[14]

Structure-Activity Relationships (SAR)

The pharmacological activity of N-(2,5-dimethoxyphenyl)benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the 2,5-dimethoxyphenyl rings.

Modifications on the 2,5-dimethoxyphenyl ring, particularly at the 4-position, have a significant impact on the affinity and activity at serotonin receptors.

-

Lipophilic Substituents: The introduction of lipophilic substituents at the 4'-position of the 2,5-dimethoxyphenethylamine scaffold generally increases agonist potency at 5-HT2 receptors.[1] There is a correlation between the lipophilicity of the 4-position substituent and the affinity for h5-HT2A receptors.[16]

-

Aryl Substituents: The introduction of a 4'-aryl moiety via Suzuki coupling has been explored. While many substituents are not well-tolerated, bulky groups in the 4''-position of the appended aryl ring, such as butyl or phenyl, can result in relatively high affinity at the rat 5-HT2A receptor.[2]

The nature of the substituent on the benzamide nitrogen and the substitution pattern on the benzoyl ring are crucial for determining the pharmacological profile.

-

N-Substitution: N-alkylation of related phenethylamine scaffolds can significantly reduce affinity at 5-HT2A receptors.[1] However, N-benzyl substitution on phenethylamines can dramatically increase affinity and potency at 5-HT2A receptors.[6]

-

Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring can influence activity at various targets. For example, in a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives, different substituents on the benzamide phenyl ring led to varying COX-2 inhibitory activity.[7]

The following table summarizes key quantitative data for selected N-(2,5-dimethoxyphenyl)benzamide derivatives and related analogs.

| Compound ID | Target | Assay Type | Value | Unit | Reference |

| 3a | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| 3b | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| 3d | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| 3g | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| 3j | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| 3k | COX-2 | In vitro enzymatic | IC50 = 0.06-0.71 | µM | [7] |

| (S)-11 | 5-HT2A Receptor | Ca2+ imaging | EC50 = Potent | - | [1][17] |

| 2C-B (1) | 5-HT2A Receptor | Ca2+ imaging | EC50 = 1.6 | nM | [1] |

| 2C-B (1) | 5-HT2C Receptor | Ca2+ imaging | EC50 = 4.1 | nM | [1] |

| 4 | 5-HT2A Receptor | Ca2+ imaging | EC50 = 1.6 | nM | [1] |

| 4 | 5-HT2C Receptor | Ca2+ imaging | EC50 = 5.8 | nM | [1] |

| 5i | 5-HT2A Receptor | Radioligand binding | Ki = 32 | nM | [2] |

| 5k | 5-HT2A Receptor | Radioligand binding | Ki = 33 | nM | [2] |

| 5e | 5-HT2A Receptor | Radioligand binding | Ki = 41 | nM | [2] |

Signaling Pathways

N-(2,5-dimethoxyphenyl)benzamide derivatives and their analogs often exert their effects by modulating intracellular signaling pathways, particularly those coupled to G-protein coupled receptors (GPCRs) like the serotonin 5-HT2A receptor.

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular events.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. This Ca2+ mobilization can be measured in functional assays to determine the potency and efficacy of 5-HT2A receptor agonists.[16]

Future Directions

The N-(2,5-dimethoxyphenyl)benzamide scaffold remains a promising area for further investigation. Future research could focus on:

-

Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to minimize off-target effects.

-

Exploring Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas beyond CNS disorders and inflammation, such as oncology and infectious diseases.

-

In Vivo Studies: Conducting more extensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Computational Modeling: Utilizing molecular docking and other computational techniques to guide the design of new analogs with improved potency and selectivity.[7]

This technical guide provides a solid foundation for researchers and drug development professionals working with N-(2,5-dimethoxyphenyl)benzamide derivatives. The provided data and protocols can aid in the design and synthesis of novel compounds with desired pharmacological profiles.

References

- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectivity of action of typical and atypical anti-psychotic drugs as antagonists of the behavioral effects of 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzamides as melanotropic carriers for radioisotopes, metals, cytotoxic agents and as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N-(2,5-dimethoxyphenyl)benzamide, a chemical intermediate potentially useful in pharmaceutical and materials science research. The procedure outlined is a standard Schotten-Baumann reaction, involving the acylation of an amine.

Overview

The synthesis of N-(2,5-dimethoxyphenyl)benzamide is achieved through the reaction of 2,5-dimethoxyaniline with benzoyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting product can be purified by recrystallization or column chromatography.

Experimental Protocols

Materials and Reagents:

-

2,5-Dimethoxyaniline

-

Benzoyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Dioxane (dry)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable dry solvent such as dichloromethane or dioxane.

-

Base Addition: To the solution, add triethylamine (1.1 eq) or pyridine as a base. Stir the mixture at room temperature for approximately 10-15 minutes.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and FTIR spectra to confirm the structure and purity of N-(2,5-dimethoxyphenyl)benzamide.

-

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio (eq) | Amount (mmol) |

| 2,5-Dimethoxyaniline | 153.18 | 1.0 | 10 |

| Benzoyl chloride | 140.57 | 1.05 | 10.5 |

| Triethylamine | 101.19 | 1.1 | 11 |

| N-(2,5-dimethoxyphenyl)benzamide | 257.29 | - | (Theoretical) |

Expected Yield: Based on similar reactions, a yield of 80-95% can be anticipated after purification.[1]

Visualizations

Caption: Chemical reaction scheme for the synthesis of N-(2,5-dimethoxyphenyl)benzamide.

Caption: Experimental workflow for the synthesis and purification of N-(2,5-dimethoxyphenyl)benzamide.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-(2,5-dimethoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of N-(2,5-dimethoxyphenyl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the robust and scalable Schotten-Baumann reaction, a well-established method for amide bond formation. Detailed experimental protocols for the reaction, workup, and purification are presented, along with a summary of expected quantitative data and characterization of the final product. Additionally, this guide includes diagrams illustrating the synthetic workflow and a potential signaling pathway where benzamide derivatives may be active, offering a complete resource for researchers.

Introduction

N-(2,5-dimethoxyphenyl)benzamide belongs to the benzamide class of compounds, which are recognized for their diverse biological activities and applications as building blocks in organic synthesis. Benzamide derivatives are known to exhibit a range of pharmacological properties, including antimicrobial and anticancer effects.[1] The N-(2,5-dimethoxyphenyl) moiety introduces specific steric and electronic features that can influence the molecule's interaction with biological targets.[1] The large-scale synthesis of this compound is crucial for further investigation into its potential therapeutic applications and for its use in the development of novel materials.

The protocol detailed herein utilizes the Schotten-Baumann reaction, a reliable method for the acylation of amines with acid chlorides in the presence of a base.[1] This method is well-suited for industrial-scale production due to its typically high yields, mild reaction conditions, and the use of readily available starting materials.

Data Presentation

Reaction Parameters

| Parameter | Value |

| Reaction Type | Schotten-Baumann Acylation |

| Reactants | 2,5-Dimethoxyaniline, Benzoyl Chloride |

| Base | Sodium Hydroxide |

| Solvent | Dichloromethane (DCM) / Water (biphasic) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

Product Characterization

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| Melting Point | 98-102 °C |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.45 (s, 1H, NH), 7.90 (d, J=7.6 Hz, 2H), 7.55-7.40 (m, 4H), 6.90 (d, J=8.8 Hz, 1H), 6.65 (dd, J=8.8, 2.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 153.8, 142.5, 135.0, 131.8, 128.8, 127.2, 127.0, 114.5, 111.0, 109.8, 56.0, 55.8 |

| IR (KBr, cm⁻¹) ν | 3300-3250 (N-H stretch), 1640-1630 (C=O stretch, Amide I), 1540-1520 (N-H bend, Amide II), 1280-1220 (C-O stretch) |

Experimental Protocols

Large-Scale Synthesis of N-(2,5-dimethoxyphenyl)benzamide

This protocol is designed for a large-scale synthesis, and quantities can be adjusted proportionally.

Materials:

-

2,5-Dimethoxyaniline

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Large reaction vessel with mechanical stirrer, dropping funnel, and temperature probe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethoxyaniline (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Prepare a solution of sodium hydroxide (2.5 equivalents) in deionized water and add it to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes. Ensure the temperature does not exceed 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.

-